Magnesium, chloro(1-naphthalenylmethyl)-

Description

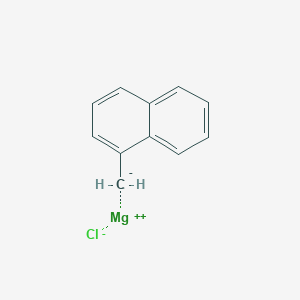

Magnesium, chloro(1-naphthalenylmethyl)- is an organomagnesium compound featuring a magnesium atom bonded to a chloro group and a 1-naphthalenylmethyl substituent. Organomagnesium compounds are widely used in organic synthesis for their nucleophilic properties, enabling carbon-carbon bond formation . The 1-naphthalenylmethyl group introduces steric bulk and aromaticity, which may influence reactivity, solubility, and photophysical behavior compared to simpler alkyl or aryl Grignard reagents.

Properties

Molecular Formula |

C11H9ClMg |

|---|---|

Molecular Weight |

200.95 g/mol |

IUPAC Name |

magnesium;1-methanidylnaphthalene;chloride |

InChI |

InChI=1S/C11H9.ClH.Mg/c1-9-5-4-7-10-6-2-3-8-11(9)10;;/h2-8H,1H2;1H;/q-1;;+2/p-1 |

InChI Key |

FJJYNNQYOHCIQH-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]C1=CC=CC2=CC=CC=C12.[Mg+2].[Cl-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

Isopropylmagnesium Chloride (Mg-Cl-isopropyl)

- Structure: Magnesium bonded to chloro and isopropyl groups.

- Properties: High reactivity as a Grignard reagent; typically a liquid in ether solutions. Moisture-sensitive and releases flammable gases upon hydrolysis .

- Applications: Widely used in alkylation and ketone synthesis.

Phenylmagnesium Chloride (Mg-Cl-phenyl)

- Structure: Magnesium with chloro and phenyl groups.

- Properties: Less steric hindrance than naphthalenylmethyl derivatives; standard reagent for arylations.

Magnesium, Chloro(1-naphthalenylmethyl)-

- Structure: Bulky 1-naphthalenylmethyl substituent attached to Mg-Cl.

- Inferred Properties: Enhanced steric hindrance may reduce reaction rates compared to smaller substituents. The aromatic naphthalene moiety could impart unique photophysical traits, such as fluorescence, as observed in chloro-substituted aromatic systems .

Data Table: Comparative Overview

Research Findings and Implications

- Photophysical Behavior : Chloro and aromatic substituents synergistically enhance fluorescence in related compounds (e.g., compound 3 and 6 in –2). This suggests Magnesium, chloro(1-naphthalenylmethyl)- could be explored for optoelectronic applications .

- Synthetic Utility : Its bulky structure may favor selective reactions in sterically demanding environments, unlike smaller Grignard reagents.

- Safety Profile: Requires protocols similar to other organomagnesium compounds, with additional precautions for handling aromatic byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.